2-(5-amino-1H-pyrazol-1-yl)acetonitrile

Description

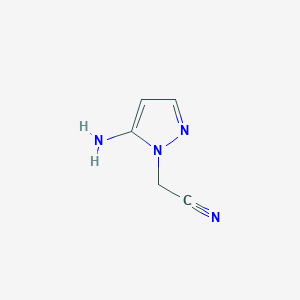

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-4-9-5(7)1-3-8-9/h1,3H,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDWEWCAQSYFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 2 5 Amino 1h Pyrazol 1 Yl Acetonitrile

Functional Group Transformations of the 2-(5-amino-1H-pyrazol-1-yl)acetonitrile Scaffold

The unique arrangement of functional groups in this compound dictates its chemical behavior. The 5-amino group, the acetonitrile (B52724) moiety, and the pyrazole (B372694) ring each exhibit distinct reactivity, enabling selective modifications and the synthesis of a wide array of derivatives.

Reactions Involving the 5-Amino Group (e.g., Acylation, Diazotization, Condensation Reactions)

The 5-amino group is a primary nucleophilic center in the molecule, making it susceptible to reactions with various electrophiles. nih.gov

Acylation: The amino group can be readily acylated to form the corresponding amides. This reaction is a common strategy for introducing a variety of substituents and for protecting the amino group during subsequent transformations. nih.gov For instance, treatment with acylating agents like acetic anhydride (B1165640) can yield the N-acetylated derivative. The conditions for such reactions can be optimized by adjusting the solvent, time, and the amount of the acylating agent to achieve high efficiency. researchgate.net

Diazotization: The 5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org The resulting diazonium salts are versatile intermediates. organic-chemistry.org Depending on the reaction conditions and the substituents on the pyrazole ring, these intermediates can undergo various transformations. For example, in the presence of an electron-rich aromatic ring at the C4 position, an intramolecular azo coupling can occur to form cinnolines. researchgate.net Alternatively, the diazonium group can be displaced to introduce other functionalities or participate in coupling reactions to form azo compounds. researchgate.net Successful one-pot synthesis of pyrazolo[3,4-d] nih.govnih.govbeilstein-journals.orgtriazin-4-ones has been achieved through the diazotization of 5-amino-1H-pyrazole-4-carbonitriles. researchgate.net

Condensation Reactions: The nucleophilic 5-amino group readily participates in condensation reactions with carbonyl compounds. For example, it can react with β-dicarbonyl compounds in multicomponent reactions to form fused heterocyclic systems like pyrazolodihydropyridines. publish.csiro.au The exocyclic 5-NH2 group is generally more nucleophilic than the endocyclic N1-H and the C4-H position of the pyrazole ring. nih.gov This inherent reactivity makes the 5-amino group the initial site of attack in many condensation reactions, leading to the formation of various fused pyrazoloazines. nih.gov

Table 1: Examples of Reactions Involving the 5-Amino Group of 5-Aminopyrazole Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acetic anhydride | N-acylated pyrazole |

| Diazotization | Sodium nitrite, strong acid | Pyrazolyldiazonium salt |

| Condensation | β-dicarbonyl compounds, aldehyde | Pyrazolodihydropyridine |

| Condensation | Enaminone | Pyrazolo[3,4-b]pyridine |

Reactivity of the Acetonitrile Moiety (e.g., C-H Acidity, Nitrile Additions)

The acetonitrile moiety introduces another dimension to the reactivity of the molecule.

C-H Acidity: The methylene (B1212753) protons (C-H) of the acetonitrile group are acidic due to the electron-withdrawing nature of the adjacent cyano group and the pyrazole ring. vaia.comvaia.comchegg.com This acidity allows for deprotonation by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylation or condensation with carbonyl compounds. The pKa of acetonitrile itself is around 25, indicating that a relatively strong base is required for deprotonation. vaia.comchegg.com The stability of the resulting conjugate base is enhanced by resonance, which delocalizes the negative charge onto the nitrogen atom of the cyano group. vaia.comvaia.com

Nitrile Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. unizin.orglibretexts.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. unizin.orgmasterorganicchemistry.com Similarly, reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) leads to the formation of a primary amine. unizin.orglibretexts.org These reactions provide a pathway to convert the nitrile group into other valuable functional groups.

Table 2: Reactivity of the Acetonitrile Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Deprotonation | Strong base (e.g., NaH) | Carbanion |

| Nitrile Addition | Grignard reagent, then H₂O | Ketone |

| Nitrile Reduction | LiAlH₄, then H₂O | Primary amine |

Pyrazole Ring Functionalization and Substitution Patterns

The pyrazole ring itself can undergo functionalization, although the presence of the amino and acetonitrile groups influences the regioselectivity of these reactions. 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the 5-NH₂, the N1-H, and the C4-H, with a general reactivity order of 5-NH₂ > 1-NH > C4-CH. nih.gov

Electrophilic substitution reactions on the pyrazole ring of 5-aminopyrazoles typically occur at the C4 position, which is activated by the electron-donating amino group at C5. nih.govnih.gov For example, C4-arylation of 5-aminopyrazoles can be achieved under mild conditions. nih.gov However, the presence of the bulky group at other positions can sometimes hinder the electrophilic aromatic substitution at C4. nih.gov

Annulation and Fused Heterocyclic System Formation Utilizing 5-Aminopyrazole Derivatives

5-Aminopyrazoles, including this compound, are crucial building blocks for the synthesis of fused heterocyclic systems due to their ability to react with bielectrophilic reagents. beilstein-journals.org

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazole precursors through various cyclization strategies. A common method involves the reaction of a 5-aminopyrazole with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate. nih.gov For instance, heating ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide leads to the formation of a pyrazolo[3,4-d]pyrimidinone. nih.gov Another approach involves the reaction of 5-aminopyrazole-4-carbonitriles with reagents like triethyl orthoformate followed by treatment with ammonia (B1221849) or hydrazine (B178648) to construct the pyrimidine (B1678525) ring. rsc.org

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com This reaction can be catalyzed by acids or carried out under thermal conditions. beilstein-journals.org For example, the reaction of a 5-aminopyrazole with an enaminone in acetic acid can lead to the formation of a pyrazolo[3,4-b]pyridine derivative through condensation and cyclization involving the C4 position of the pyrazole. nih.govbeilstein-journals.org Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound are also a powerful tool for the construction of the pyrazolo[3,4-b]pyridine scaffold. nih.gov Furthermore, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes provides a switchable route to functionalized pyrazolo[3,4-b]pyridines. nih.gov

Table 3: Synthesis of Fused Heterocyclic Systems from 5-Aminopyrazole Derivatives

| Fused System | Typical Reagents |

|---|---|

| Pyrazolo[3,4-d]pyrimidine | Formamide, Triethyl orthoformate |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyl compounds, Enaminones, Alkynyl aldehydes |

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system frequently explored in medicinal chemistry. rsc.org The most prevalent and direct method for its synthesis from this compound involves a cyclocondensation reaction with a 1,3-bielectrophilic partner. Typically, this partner is a β-dicarbonyl compound, such as acetylacetone (B45752) or various β-ketoesters, or their synthetic equivalents like β-enaminones or ynones. beilstein-journals.orgrsc.org

The reaction mechanism is initiated by the nucleophilic attack of the exocyclic 5-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is generally regioselective; the exocyclic primary amino group exhibits higher nucleophilicity compared to the endocyclic secondary amine (N1-H) of the pyrazole ring, directing the initial condensation. researchgate.netbeilstein-journals.org Following the initial condensation and subsequent dehydration to form an enamine intermediate, an intramolecular cyclization occurs. This second step involves the nucleophilic attack of the endocyclic N1-H onto the remaining carbonyl group, which, after a final dehydration step, yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. beilstein-journals.org

Various conditions have been employed to facilitate this transformation, often involving heating in solvents like acetic acid, sometimes with a catalytic amount of a strong acid such as sulfuric acid. beilstein-journals.org This acid catalysis enhances the electrophilicity of the carbonyl groups and promotes the dehydration steps. The versatility of this method allows for the introduction of a wide range of substituents onto the resulting pyrimidine ring, depending on the choice of the 1,3-dicarbonyl component. rsc.orgeurekaselect.com

| 5-Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-amino-3-(trifluoromethyl)-1H-pyrazole | Acetylacetone | AcOH, reflux | 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | High | beilstein-journals.org |

| 5-amino-4-cyano-1H-pyrazole | Ethyl acetoacetate | AcOH, H₂SO₄ (cat.), reflux | 7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Good | beilstein-journals.org |

| 5-amino-1H-pyrazole | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | EtOH, reflux | 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Not specified | beilstein-journals.org |

Formation of Other Fused Pyrazole Systems

The versatile reactivity of the 5-aminopyrazole core in this compound allows for the construction of various other fused heterocyclic systems, including pyrazolo[5,1-b]thiazoles and imidazo[1,2-b]pyrazoles.

Pyrazolo[5,1-b]thiazoles

The synthesis of the pyrazolo[5,1-b]thiazole ring system can be achieved through the reaction of 5-aminopyrazoles with α-halocarbonyl compounds. nih.gov This transformation follows the Hantzsch thiazole (B1198619) synthesis principle. The reaction proceeds via an initial S-alkylation of a thiourea (B124793) derivative of the aminopyrazole or, more directly, through a sequence involving the exocyclic 5-amino group. In a common pathway, the 5-amino group acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an intermediate. Subsequent intramolecular cyclization, driven by the formation of a stable aromatic system and elimination of water, yields the fused pyrazolo[5,1-b]thiazole core. nih.gov The specific substituents on the resulting thiazole ring are determined by the structure of the α-haloketone used.

Imidazo[1,2-b]pyrazoles

A powerful and efficient method for constructing the imidazo[1,2-b]pyrazole scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govorganic-chemistry.org This is a three-component reaction that brings together a 5-aminopyrazole, an aldehyde, and an isocyanide in a single pot. nih.gov The reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA). nih.govbeilstein-journals.org

The mechanism involves the formation of a Schiff base between the 5-aminopyrazole and the aldehyde. This is followed by the nucleophilic attack of the isocyanide on the iminium carbon. The resulting nitrilium ion intermediate is then trapped intramolecularly by the endocyclic N1 nitrogen of the pyrazole ring, leading to the formation of the fused five-membered imidazole (B134444) ring. A final tautomerization step yields the aromatic imidazo[1,2-b]pyrazole product. researchgate.net The GBB reaction is highly valued for its atom economy and its ability to rapidly generate molecular diversity, as a wide variety of aldehydes and isocyanides can be employed. nih.govnih.gov

| 5-Aminopyrazole Reactant | Aldehyde | Isocyanide | Conditions | Product Class | Yield Range | Reference |

|---|---|---|---|---|---|---|

| 5-Aminopyrazole-4-carbonitrile | Various aromatic aldehydes | tert-Butyl isocyanide | TFA (20 mol%), EtOH, 60°C | Substituted 2-(tert-butyl)imidazo[1,2-b]pyrazole-7-carbonitriles | up to 87% | nih.gov |

| 5-Amino-1H-pyrazole | Benzaldehyde | Cyclohexyl isocyanide | Etidronic acid (20 mol%), rt | 2-cyclohexyl-3-phenyl-1H-imidazo[1,2-b]pyrazole | High | beilstein-journals.org |

| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides | Various aromatic aldehydes | Various alkyl isocyanides | Sc(OTf)₃ (10 mol%), CH₃CN, 80°C | Substituted 3-alkylamino-N-aryl-imidazo[1,2-b]pyrazole-7-carboxamides | 40-98% | nih.gov |

Diversification Strategies through Coupling Reactions

To further expand the chemical space accessible from this compound, modern cross-coupling reactions serve as powerful tools for derivatization. These methods allow for the introduction of diverse substituents, particularly aryl and heteroaryl moieties, onto the pyrazole core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com To apply this reaction to the this compound scaffold, a pre-functionalized halogenated derivative (e.g., 4-bromo- or 4-iodo-2-(5-amino-1H-pyrazol-1-yl)acetonitrile) is required as the electrophilic partner.

The reaction has been shown to be highly effective for halogenated aminopyrazoles, accommodating a wide range of aryl, heteroaryl, and even styryl boronic acids. figshare.comresearchgate.net This method is particularly valuable as it tolerates many functional groups, including the unprotected pyrazole N-H and the exocyclic amino group, making it a robust tool for late-stage functionalization. figshare.comnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions, such as dehalogenation. figshare.com

| Halogenated Pyrazole | Boronic Acid/Ester | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80°C | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | 93% | researchgate.net |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄, Dioxane/H₂O, 80°C | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | 96% | researchgate.net |

| N-(4-Bromo-1H-pyrazol-5-yl)acetamide | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 80°C | N-(4-(Thiophen-2-yl)-1H-pyrazol-5-yl)acetamide | 72% | figshare.com |

C-H Activation

Direct C-H activation/arylation represents a more atom-economical and streamlined approach to functionalizing the pyrazole ring, as it circumvents the need for pre-halogenation of the substrate. nih.govresearchgate.net This strategy involves the palladium-catalyzed coupling of a C-H bond on the pyrazole ring directly with an aryl or heteroaryl halide. researchgate.net

For 5-aminopyrazole derivatives, the regioselectivity of C-H activation is a key consideration. Research has demonstrated that the C4-position is often the most reactive site for direct arylation, especially in non-protected 5-aminopyrazoles. researchgate.net The choice of catalyst, ligand, and base is critical to control the regioselectivity and to prevent competing N-arylation (amination) reactions. researchgate.net For instance, the use of potassium acetate (B1210297) as the base has been found to be crucial for promoting the desired C-4 arylation while inhibiting the amination side reaction. researchgate.net This methodology provides a powerful and efficient route to 4-aryl-5-aminopyrazole derivatives, which are otherwise challenging to synthesize. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 5 Amino 1h Pyrazol 1 Yl Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(5-amino-1H-pyrazol-1-yl)acetonitrile in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The two protons of the cyanomethyl (-CH₂CN) group would typically appear as a singlet. The protons on the pyrazole (B372694) ring would present as two distinct signals, and the two protons of the amino (-NH₂) group would likely appear as a broad singlet, which is exchangeable with D₂O. For related aminopyrazole derivatives, such as 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the amino group protons appear as a singlet at 4.57 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Key signals would include those for the nitrile carbon (C≡N), the methylene (B1212753) carbon (-CH₂), and the three distinct carbon atoms of the pyrazole ring. In a derivative like 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the pyrazole ring carbons appear in the range of 72.3 to 152.0 ppm. researchgate.net

Tautomerism: Aminopyrazoles can exist in different tautomeric forms. mdpi.com NMR spectroscopy is crucial for identifying the predominant tautomer in a given solvent by analyzing the chemical shifts and coupling constants, which are sensitive to the electronic distribution within the pyrazole ring.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov For derivatives of this compound, this technique can unambiguously confirm the connectivity of atoms, determine bond lengths and angles, and reveal the planarity of the pyrazole ring.

Structural studies on related 5-aminopyrazole compounds reveal important intermolecular interactions. researchgate.net In the crystal packing of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, for instance, the molecules are linked by N—H···N hydrogen bonds, where the amino group acts as a donor to both the cyano nitrogen and a pyrazole ring nitrogen atom of adjacent molecules. researchgate.net Such analyses are critical for understanding the supramolecular chemistry and physical properties of the compound. The dihedral angle between different ring systems within the molecule, such as a substituted phenyl ring and the pyrazole ring, can also be precisely determined. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. epequip.com These two techniques are often complementary.

For this compound, the FT-IR spectrum would show characteristic absorption bands. Data from related 5-amino-pyrazole-4-carbonitrile derivatives provide a reference for expected frequencies. nih.gov The N-H stretching vibrations of the primary amino group typically appear as one or two bands in the 3200-3500 cm⁻¹ region. nih.gov The C≡N stretch of the nitrile group is a sharp, medium-intensity band usually found around 2200-2300 cm⁻¹. nih.govmdpi.com The region from 1500-1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the aromatic pyrazole ring, as well as the NH₂ scissoring (bending) vibration. nih.govnih.gov

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to compute the vibrational frequencies and compare them with experimental FT-IR and Raman spectra, allowing for a detailed assignment of the observed vibrational modes. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of the compound and providing structural information through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition.

The fragmentation pattern observed in the mass spectrum is crucial for structural elucidation. Studies on the fragmentation of pyrazole derivatives show common pathways. researchgate.net A primary fragmentation would likely involve the loss of the cyanomethyl group (-•CH₂CN). Subsequent fragmentation of the pyrazole ring often involves the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), leading to characteristic fragment ions that help to piece together the original structure. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Property Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. msu.edu The parent pyrazole molecule exhibits a maximal UV absorption cross-section at approximately 203 nm, corresponding to π→π* electronic transitions. nih.govrsc.org

For this compound, the presence of the amino group (-NH₂) acts as an auxochrome, a group that extends the conjugated system through its lone pair of electrons. This is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to unsubstituted pyrazole. The nitrile group can also influence the electronic structure. The UV-Vis spectrum is therefore useful for characterizing the conjugated π-electron system of the molecule.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the effect of heat on a material. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for assessing the thermal stability of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. This provides the decomposition temperature range, which is a critical indicator of thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic processes, such as melting (indicated by a sharp peak), and exothermic processes, such as decomposition (indicated by a broad peak). For energetic materials like some nitrogen-rich heterocycles, the exothermic decomposition peak provides information about the energy released during thermal breakdown. icm.edu.pl For example, the thermal decomposition of 5-amino-1H-tetrazole nitrate (B79036) shows a single sharp exothermic peak. icm.edu.pl Similarly, analysis of 5-amino-1H-tetrazole (5AT) shows it begins to decompose near 200 °C. mdpi.com

Computational Chemistry Investigations of 2 5 Amino 1h Pyrazol 1 Yl Acetonitrile and Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational efficiency. DFT studies on pyrazole (B372694) derivatives allow for a thorough understanding of their intrinsic molecular and electronic properties.

The first step in a computational analysis is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. For pyrazole analogs, these calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a suitable basis set, such as 6-311G(d,p) nih.gov.

The optimization yields precise information on bond lengths, bond angles, and dihedral angles. This theoretical structure can then be compared with experimental data, if available, to validate the computational model. For the 2-(5-amino-1H-pyrazol-1-yl)acetonitrile molecule, the optimized geometry would reveal the planarity of the pyrazole ring and the spatial orientation of the amino and acetonitrile (B52724) substituents.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Ring Core (Calculated via DFT/B3LYP) Note: These are typical values for a substituted pyrazole ring and are for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.5 |

| C4-C5 | 1.38 | C3-C4-C5 | 105.5 |

| C5-N1 | 1.37 | C4-C5-N1 | 106.0 |

The electronic properties of a molecule are fundamentally governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability nih.gov.

A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a pyrazole analog studied with DFT, the HOMO and LUMO were localized over the entire molecule, with a calculated energy gap of 5.0452 eV, indicating significant stability. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule nih.govdergipark.org.tr:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.org

Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -(I+A)/2). This index measures the propensity of a species to accept electrons. materialsciencejournal.org

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: Values are illustrative and based on findings for related heterocyclic compounds. nih.govnih.govmaterialsciencejournal.org

| Parameter | Value (eV) |

| EHOMO | -5.31 |

| ELUMO | -0.27 |

| Energy Gap (ΔE) | 5.04 |

| Ionization Potential (I) | 5.31 |

| Electron Affinity (A) | 0.27 |

| Chemical Hardness (η) | 2.52 |

| Electrophilicity Index (ω) | 3.09 |

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy : Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups. materialsciencejournal.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values often show a high correlation with experimental data, confirming the molecular structure. nih.gov

UV-Visible (UV-Vis) Spectroscopy : Electronic transitions, which are responsible for UV-Vis absorption, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed experimentally. materialsciencejournal.orgmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action. Pyrazole derivatives are known to exhibit a wide range of biological activities, often by inhibiting specific enzymes. ijsdr.orgnih.gov

Docking simulations place the ligand, such as this compound, into the active site of a target protein and calculate a "docking score" or binding energy, which estimates the binding affinity. Lower binding energy values typically indicate a more stable ligand-receptor complex. nih.gov

Studies on various pyrazole analogs have revealed key interactions that contribute to their binding. For instance, the nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors or donors, while the ring itself can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site. nih.govrdd.edu.iq The substituents on the pyrazole core play a crucial role in determining specificity and affinity by forming additional hydrophobic or hydrogen-bonding interactions. nih.govnih.gov

Table 3: Summary of Molecular Docking Results for Various Pyrazole Analogs with Protein Targets Note: This table compiles data from multiple studies on different pyrazole derivatives to illustrate typical findings.

| Pyrazole Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrazolyl-thiazolinone | EGFR Kinase | > -8.0 | Met793, Leu718, Asp855 |

| 1H-pyrazole-1-carbothioamide | EGFR Kinase | -7.5 to -9.0 | Met793, Cys797, Leu844 |

| Substituted Pyrazoles | VEGFR-2 | -8.5 to -10.1 | Cys919, Asp1046, Leu840 |

| Substituted Pyrazoles | CDK2 | -8.0 to -10.4 | Leu83, Lys33, Asp86 |

| Pyrazole-carboxamides | Carbonic Anhydrase II | -6.5 to -7.8 | His94, His96, Thr199, Zn²⁺ |

A primary goal of molecular docking is to provide a rational basis for a compound's observed biological activity. By visualizing the binding mode, researchers can understand why a particular molecule is a potent inhibitor while a closely related analog is not.

For example, numerous studies have used docking to explain the anticancer activity of pyrazole derivatives that inhibit Epidermal Growth Factor Receptor (EGFR) kinase. ijsdr.orgnih.govacs.org These studies consistently show that the most potent inhibitors form a critical hydrogen bond with the backbone of a methionine residue (Met793) in the hinge region of the ATP-binding pocket. The pyrazole scaffold acts as a stable core, while different substituents are explored to optimize hydrophobic interactions in adjacent pockets, thereby enhancing binding affinity and inhibitory activity. nih.gov Similarly, docking studies on pyrazole derivatives as inhibitors of liver alcohol dehydrogenase showed that one of the pyrazole nitrogen atoms binds directly to the active-site zinc atom, explaining its potent inhibitory effect. nih.gov

This molecular-level understanding is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time, providing critical insights into the dynamic behavior and conformational stability of this compound and its analogs. eurasianjournals.com These simulations are particularly valuable for understanding how these molecules behave in a biological environment, such as in the binding pocket of a target protein. nih.gov

By simulating the compound's trajectory over nanoseconds, researchers can assess the stability of its different conformations. Key metrics such as the root-mean-square deviation (RMSD) are calculated to monitor the compound's structural drift from an initial pose. A stable RMSD value over the simulation time suggests that the compound maintains a consistent and stable conformation. nih.govresearchgate.net For instance, MD simulations performed on pyrazole derivatives docked into a kinase active site have been used to confirm the stability of the binding mode, ensuring that crucial interactions like hydrogen bonds are maintained throughout the simulation. nih.govrsc.org

| Parameter | Description | Typical Finding for Aminopyrazole Analogs | Reference |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between a current conformation and a reference structure. | Low and stable RMSD values (< 3 Å) over a 100 ns simulation indicate the ligand maintains a stable binding pose within the receptor active site. | nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of each atom or residue from its average position during the simulation. | Lower RMSF values for the core pyrazole scaffold suggest rigidity, while higher values in substituent groups indicate flexibility. | researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and persistence of hydrogen bonds between the ligand and the target protein. | Consistent hydrogen bonds, particularly involving the amino group and pyrazole nitrogens, are often observed, signifying their importance for stable binding. | nih.govmdpi.com |

| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding for a ligand to its receptor, providing a quantitative measure of binding affinity. | Favorable (negative) binding free energy values confirm a stable and spontaneous interaction between the aminopyrazole analog and its target. | rsc.org |

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. oncodesign-services.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, provides a systematic and predictive framework for elucidating the SAR of this compound and its analogs. nih.govcollaborativedrug.com

QSAR models are mathematical equations that correlate variations in a molecule's structural or physicochemical properties (descriptors) with its biological activity. nih.gov For aminopyrazole derivatives, 2D- and 3D-QSAR studies have been instrumental in identifying key structural features required for their activity against various biological targets, such as protein kinases. rsc.orgnih.govnih.gov

In a typical 3D-QSAR study using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a series of aminopyrazole analogs are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. nih.govnih.gov The resulting contour maps visually represent regions where modifications to the molecule would likely enhance or diminish its activity. rsc.org For example, a CoMFA map might show a sterically favored region (green contour) near a specific position on the pyrazole ring, suggesting that adding a bulky substituent there could increase potency. Conversely, an electrostatically disfavored region (red contour) would indicate that a negatively charged group at that position would be detrimental. nih.gov

These studies consistently highlight the importance of the aminopyrazole scaffold in forming key interactions. For instance, QSAR studies on 3-aminopyrazoles have shown that the presence of certain substituents on attached phenyl rings is favorable for activity, while substitutions at other positions can be detrimental. nih.gov The nitrile group in this compound, for example, could act as a hydrogen bond acceptor, a feature whose importance can be quantified and validated through QSAR modeling. nih.govproquest.com

| Structural Feature / Descriptor | Impact on Activity (General Findings for Aminopyrazole Analogs) | Computational Method | Reference |

| Amino Group (Position 5) | Often crucial for forming hydrogen bonds with the target protein; substitution can significantly alter activity. | 3D-QSAR (CoMFA/CoMSIA), Molecular Docking | nih.gov |

| Substituents on Phenyl Ring | The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents strongly influence potency and selectivity. | 2D-QSAR, 3D-QSAR | nih.govnih.gov |

| Acetonitrile Moiety | The cyano group can act as a hydrogen bond acceptor; its orientation and accessibility are important. | CoMSIA (H-bond acceptor fields) | nih.gov |

| Steric Bulk | Specific regions around the scaffold may require or disfavor bulky groups to optimize fitting into the binding pocket. | CoMFA (Steric Contour Maps) | nih.gov |

| Hydrophobicity | Hydrophobic interactions are often key for affinity; modifying lipophilicity can tune activity and pharmacokinetic properties. | CoMSIA (Hydrophobic Fields) | rsc.org |

Charge Distribution and Electrostatic Potential Mapping

The way charge is distributed across a molecule is fundamental to its interactions with its environment, particularly with biological targets like enzymes and receptors. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the charge distribution and generate molecular electrostatic potential (MEP) maps. scispace.comnih.gov

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. avogadro.cc It uses a color scale to indicate regions of different charge character: red typically signifies areas of high electron density and negative potential (e.g., around lone pairs of nitrogen or oxygen atoms), while blue indicates areas of low electron density and positive potential (e.g., around hydrogen atoms attached to electronegative atoms). avogadro.ccwalisongo.ac.id

For an aminopyrazole derivative, the MEP map would likely show a strongly negative potential (red) around the nitrogen atoms of the pyrazole ring and the nitrile group, identifying them as potential hydrogen bond acceptors. nih.gov The hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as hydrogen bond donors. scispace.com This visual information is invaluable for predicting how the molecule will orient itself within a binding site to maximize favorable electrostatic interactions. proteopedia.org

In addition to MEP maps, specific atomic charges can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netwikipedia.org These methods assign a partial charge value to each atom in the molecule. researchgate.net This data provides a quantitative basis for understanding the electronic properties identified in the MEP map. For example, the nitrogen atom of the cyano group would be assigned a significant negative partial charge, confirming its role as a nucleophilic center or hydrogen bond acceptor. irjweb.com This detailed electronic information is critical for refining SAR models and designing analogs with improved binding affinity. nih.gov

| Parameter | Method | Predicted Characteristics for this compound | Reference |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-31G*) | Negative (Red) Regions: Pyrazole ring nitrogens, nitrogen of the nitrile group. Positive (Blue) Regions: Hydrogens of the amino group. | nih.govavogadro.cc |

| Partial Atomic Charges (Mulliken/NBO) | DFT, Hartree-Fock | Negative Charges: Expected on all nitrogen atoms. Positive Charges: Expected on hydrogens of the NH₂ group and some carbon atoms adjacent to nitrogens. | researchgate.netirjweb.com |

| HOMO-LUMO Energy Gap | DFT | A calculated energy gap indicates the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. | nih.gov |

| Dipole Moment | DFT | Provides a measure of the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes. | scispace.com |

Biological Activity Studies: Mechanistic Insights and in Vitro Investigations of Pyrazole Acetonitrile Derivatives

In Vitro Antimicrobial Activities and Mechanistic Understanding

Pyrazole (B372694) derivatives are recognized for their significant antimicrobial properties, with research demonstrating their efficacy against a range of bacterial and fungal pathogens. nih.govmdpi.comnih.gov The introduction of different functional groups to the pyrazole ring has been a key strategy in developing new agents to combat the rise of antimicrobial resistance. nih.govnih.gov

The antibacterial potential of pyrazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have synthesized various series of pyrazole compounds and tested their activity, often showing moderate to high efficacy. ekb.eg For instance, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives showed notable inhibitory effects. meddocsonline.org

One study reported the synthesis of novel pyrazole compounds and evaluated their activity against strains like Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas fluorescens, and Pseudomonas phaseolicola. researchgate.net Certain derivatives in this study exhibited a great degree of potency, even against multidrug-resistant strains. researchgate.net Another investigation found that specific 2,5-dichlorothiophene-substituted pyrazole compounds displayed the best antimicrobial activity against S. aureus. meddocsonline.org Similarly, newly synthesized pyrazoles were tested against a variety of pathogenic bacteria, with some compounds showing moderate to good antibacterial potential based on Minimum Inhibitory Concentration (MIC) results. researchgate.net

In a study focused on pyrano[2,3-c] pyrazole derivatives, compound 5c showed promising potential against all tested strains with MIC values ranging from 6.25 to 50 mg/mL. biointerfaceresearch.com Another study found that a novel pyrazole derivative, 9k , displayed better activity against both Gram-positive (MIC values of 0.10–1.00 μg/mL) and Gram-negative (MIC values of 0.50–2.50 μg/mL) bacteria compared to the standard drug ciprofloxacin. nih.gov Furthermore, hydrazone derivatives of pyrazole have shown remarkable antibacterial activity, with one compound displaying MIC values in the range of 62.5–125 µg/mL. nih.gov

| Compound/Derivative | Bacterial Strain(s) | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c] pyrazole derivative (5c) | Multidrug-resistant strains | MIC | 6.25 - 50 mg/mL | biointerfaceresearch.com |

| Pyrazole derivative (9k) | Gram-positive & Gram-negative bacteria | MIC | 0.10 - 2.50 µg/mL | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Various bacteria | MIC | 62.5 - 125 µg/mL | nih.gov |

| 5-aminopyrazole derivative (25) | Bacillus subtilis (Gram-positive) | Inhibition Zone | 7.3 ± 1.1 mm | mdpi.com |

| Nitro pyrazole based thiazole (B1198619) derivative (40) | S. pyogenes, S. aureus, P. aeruginosa, E. coli | Inhibition Zone | Remarkable activity | meddocsonline.org |

Alongside their antibacterial effects, pyrazole derivatives have been investigated for their efficacy against various fungal strains. nih.gov Research has shown that these compounds can exhibit significant inhibitory activity against fungi such as Fusarium oxysporum, Aspergillus fumigatus, and various Candida species. meddocsonline.orgresearchgate.net

For example, a study involving pyrazole-3-carboxylic acid derivatives demonstrated good inhibitory effects on Candida tropicalis, Candida parapsilosis, and Candida glabrata strains. meddocsonline.org Another research effort found that a nitro-aromatic pyrazole derivative possessed the best activity against Penicillium chrysogenum. meddocsonline.org In a screen of newly synthesized pyrazoles, one compound was found to have moderate activity against Aspergillus fumigatus. meddocsonline.org

A specific 5-aminopyrazole derivative demonstrated moderate activity against Candida albicans and Saccharomyces cerevisiae. mdpi.com Additionally, certain hydrazone derivatives of pyrazole showed potent antifungal activity, with one compound exhibiting MIC values between 2.9 and 7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov

| Compound/Derivative | Fungal Strain(s) | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Various fungi | MIC | 2.9 - 7.8 µg/mL | nih.gov |

| Nitro-aromatic pyrazole derivative (39) | Penicillium chrysogenum | Activity | Best in series | meddocsonline.org |

| Pyrazole-3-carboxylic acid derivatives (2, 3, 4, 5) | C. tropicalis, C. parapsilosis, C. glabrata | Activity | Good inhibition | meddocsonline.org |

| 5-aminopyrazole derivative (25) | C. albicans, S. cerevisiae | Inhibition Zone | 6.6 ± 1.1 mm, 4 mm | mdpi.com |

Understanding the mechanism of action is crucial for the development of effective antimicrobial agents. For pyrazole derivatives, research suggests that their activity may stem from the inhibition of essential microbial enzymes. DNA gyrase, a type II topoisomerase, is a key target for antibacterial agents, and pyrazole compounds have been investigated as potential inhibitors of this enzyme. eurekaselect.com

Molecular docking studies have been employed to explore the interactions between pyrazole derivatives and microbial enzyme targets. For instance, studies have examined the binding of pyrano[2,3-c] pyrazole derivatives to the active sites of E. coli MurB and S. aureus DNA gyrase B. biointerfaceresearch.com These computational analyses help to elucidate the plausible modes of interaction and confirm the antimicrobial potential observed in vitro. biointerfaceresearch.com Another molecular docking study predicted the binding affinities and interaction modes between synthesized pyrazole ligands and the active site of topoisomerase IV, providing valuable information for the design of new antibacterial agents. ekb.eg

In Vitro Antiproliferative and Anticancer Mechanisms

Pyrazole derivatives have emerged as a promising class of compounds in the search for new anticancer drugs, demonstrating cytotoxicity against a variety of human cancer cell lines. nih.govsrrjournals.com Their mechanisms of action often involve the induction of apoptosis and interference with the cell cycle. nih.govmdpi.com

Numerous studies have documented the antiproliferative activity of pyrazole derivatives against various cancer cell lines, including those from breast, lung, colon, and pancreatic cancers. nih.govacs.org The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov The compound 3f from this series was identified as the most active, with IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. nih.gov Another study on novel 5-amino pyrazole derivatives found that some compounds exhibited interesting growth inhibitory effects against MCF-7 breast cancer cells. nih.gov

In a screen against 60 human cancer cell lines by the National Cancer Institute (NCI), a pyrazolo[3,4-d]pyrimidine derivative, 11a , showed potent antiproliferative activity with a median GI50 of 1.71 μM against the CNS cancer SNB-75 cell line. rsc.org Furthermore, certain pyrazole-based compounds displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines. acs.orgnih.gov

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50 (24h) | 14.97 µM | nih.govnih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (11a) | SNB-75 (CNS Cancer) | GI50 | 1.71 µM | rsc.org |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | IC50 | 61.7 ± 4.9 μM | acs.orgnih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast Cancer) | IC50 | 81.48 ± 0.89 μM | acs.orgnih.gov |

| PYRIND | MCF-7 (Breast Cancer) | IC50 (72h) | 39.7 ± 5.8 µM | researchgate.net |

| TOSIND | MDA-MB-231 (Breast Cancer) | IC50 (72h) | 17.7 ± 2.7 µM | researchgate.net |

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This process is often mediated through intrinsic and/or extrinsic pathways involving a cascade of molecular events.

Studies have shown that pyrazole derivatives can induce apoptosis by generating reactive oxygen species (ROS). nih.govnih.gov For instance, compound 3f was found to trigger apoptosis in MDA-MB-468 cells through ROS production and the subsequent activation of caspase-3. nih.govnih.gov Caspases are a family of proteases that play a central role in executing apoptosis. The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7) is a hallmark of apoptotic cell death. mdpi.comresearchgate.net

Novel synthetic pyrazoles, tospyrquin and tosind , were shown to induce apoptosis in HT29 colon cancer cells, causing 14.9% and 23.7% apoptotic death, respectively. researchgate.net This was supported by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1. researchgate.net This suggests the involvement of both the extrinsic (caspase-8 mediated) and intrinsic (Bax/Bcl-2 and caspase-9 mediated) apoptotic pathways. researchgate.net

Furthermore, pyrazole derivatives can induce cell cycle arrest. Compound 3f was shown to cause cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov Another pyrazole derivative, compound 11a , induced significant cell cycle arrest at the G0/G1 phase in A549 lung cancer cells, which was associated with the downregulation of cyclin D1 and upregulation of p27kip1 levels. rsc.org

Targeting Specific Molecular Pathways or Enzymes (e.g., Kinases, DNA, Topoisomerases)

Derivatives of 2-(5-amino-1H-pyrazol-1-yl)acetonitrile have been identified as potent modulators of various protein kinases, which are critical components of cellular signaling pathways often dysregulated in diseases like cancer and neurodegenerative disorders. The aminopyrazole core serves as an effective scaffold for designing selective kinase inhibitors.

One of the key families of kinases targeted by these derivatives is the mitogen-activated protein kinase (MAPK) family. For instance, specific 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives bearing an acetonitrile (B52724) moiety at the 3-position have been developed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3). nih.gov JNK3 is predominantly expressed in the brain and is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.gov In one study, the derivative (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile demonstrated potent inhibitory activity against JNK3 with a half-maximal inhibitory concentration (IC₅₀) of 227 nM. nih.gov Kinase profiling of related compounds revealed high selectivity for JNK3 over a panel of 37 other kinases, underscoring the potential of this scaffold for developing targeted therapies. nih.gov

Furthermore, the broader class of 5-aminopyrazoles has been extensively utilized in the development of inhibitors for other kinases. These include p38 MAPK, which plays a central role in inflammatory responses, and Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies. mdpi.comnih.gov The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, functions as a reversible BTK inhibitor. mdpi.com Chemoinformatic analyses using the NCI COMPARE algorithm on other aminopyrazole derivatives have predicted protein kinases, particularly glycogen (B147801) synthase kinase-3 (GSK-3), as the most probable biological targets for their antiproliferative effects. researchgate.net

| Compound Derivative | Target Kinase | Inhibitory Activity (IC₅₀) |

|---|---|---|

| (R)-2-(1-(2-((1-cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 227 nM |

In Vitro Antioxidant Properties and Mechanisms (e.g., Radical Scavenging, Ferric-Reducing Mechanisms)

Several studies have highlighted the antioxidant potential of aminopyrazole derivatives, attributing this activity to their ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). nih.govnih.gov The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov

In a study of newly synthesized 5-aminopyrazoles (5APs), derivatives with an acylhydrazone linker at position 3 of the pyrazole scaffold demonstrated notable radical scavenging properties in the DPPH assay. nih.gov The antioxidant activity (AA%) of these compounds was influenced by the substitution pattern on the pyrazole core and associated moieties. For instance, compounds 4b and 4c from this series showed the most promising results. nih.gov This suggests that the aminopyrazole structure can be fine-tuned to enhance its ability to donate a hydrogen atom or an electron to neutralize free radicals.

The mechanism of action is believed to be similar to that of Edaravone, a pyrazolone-based drug known for its potent antioxidant and radical-scavenging capabilities. mdpi.com The aminopyrazole core, like the pyrazolone (B3327878) ring in Edaravone, can effectively delocalize unpaired electrons, thereby stabilizing the resulting radical and preventing further oxidative damage. Investigations into related pyrazole derivatives have confirmed their capacity to reduce ROS formation in cellular models, such as H₂O₂-stimulated endothelial cells and human platelets, further substantiating the antioxidant potential of this chemical class. nih.gov

| Compound Series | Assay | Key Finding |

|---|---|---|

| 5-Aminopyrazoles (5APs) with Acylhydrazone Linker | DPPH Radical Scavenging | Compounds 4b and 4c exhibited the highest antioxidant activity (AA%), with values of 27.65% and 15.47%, respectively. |

In Vitro Enzyme Inhibition Studies

Beyond kinases, aminopyrazole derivatives have been shown to inhibit a range of other enzymes, demonstrating the broad therapeutic applicability of this scaffold.

A significant area of investigation for aminopyrazole derivatives has been their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain 5-aminopyrazole derivatives have been designed as selective COX-2 inhibitors, which is a key enzyme in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis. This selectivity is desirable as it avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Specifically, derivatives featuring two linked 5-aminopyrazole units have demonstrated potent and highly selective COX-2 inhibition, with IC₅₀ values comparable to the well-known COX-2 inhibitor, Celecoxib. nih.gov

In addition to COX enzymes, aminopyrazoles have been reported as potent inhibitors of gamma-aminobutyric acid (GABA) receptors, with particular selectivity for insect over mammalian receptors, highlighting their potential as insecticides. mdpi.com

Studies on the inhibition of COX-2 by 5-aminopyrazole derivatives have provided detailed insights into their binding and kinetics. For example, the most effective compounds exhibited IC₅₀ values on COX-2 of 39 nM and 34 nM. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), was remarkably high for these compounds (353.8 and 417.6), indicating a strong preference for the COX-2 isoform. nih.gov

Molecular docking studies have been employed to elucidate the binding mode of these inhibitors within the active site of the COX-2 enzyme. These analyses revealed that crucial hydrogen bond interactions are formed between the sulfonyl (SO₂) groups of the inhibitors and key amino acid residues such as Arg499, Ser516, and Tyr341. nih.gov This confirms the importance of specific structural motifs on the aminopyrazole scaffold for achieving potent and selective enzyme inhibition.

| Compound Class | Enzyme Target | Inhibition (IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| Linked 5-Aminopyrazole Derivative (33) | COX-2 | 39 nM | 353.8 |

| Linked 5-Aminopyrazole Derivative (34) | COX-2 | 34 nM | 417.6 |

Other Non-Clinical Biological Activities and Mechanistic Probes (e.g., Antiviral Mechanisms, In Vitro Anti-Inflammatory Action)

The biological profile of aminopyrazole acetonitrile derivatives extends to antiviral and broader anti-inflammatory activities, which are often mechanistically linked to their enzyme and pathway inhibition properties.

The pyrazole scaffold is present in molecules with demonstrated antiviral efficacy. mdpi.comnih.gov Recent research on hydroxyquinoline-pyrazole derivatives has shown potent activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.gov Mechanistic studies revealed that these compounds can attenuate viral activity through multiple modes of action, including direct virucidal effects and the inhibition of viral replication within host cells. nih.gov This highlights the potential of the core pyrazole structure, which is shared by this compound, in the development of new antiviral agents.

The in vitro anti-inflammatory action of aminopyrazole derivatives is well-documented and is a direct consequence of their ability to modulate key inflammatory pathways. nih.gov As discussed, inhibition of p38 MAPK and COX-2 are primary mechanisms. mdpi.comnih.gov Additionally, these compounds have been shown to interfere with the nuclear factor κB (NF-κB) signaling pathway. mdpi.com In cell-based assays using human monocytic cells, certain pyrazolo[1,5-a]quinazolines were able to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a critical step in the inflammatory response that leads to the production of pro-inflammatory cytokines. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Analysis in the Context of Biological Responses

The biological activity of aminopyrazole acetonitrile derivatives is highly dependent on their specific substitution patterns, and extensive SAR studies have been conducted to optimize their potency and selectivity for various targets.

For kinase inhibition , SAR analysis of JNK3 inhibitors revealed that the nature of the substituent at the 3-position of the pyrazole ring is critical. Replacing a larger group with a smaller, more rigid acetonitrile moiety was a key design step. nih.gov Furthermore, the stereochemistry of substituents on the pyrimidyl group attached to the pyrazole N-1 position significantly impacts activity; for example, the (R)-enantiomer of a cyclopropanecarbonyl-pyrrolidinyl derivative was found to be more potent than its (S)-counterpart, indicating a specific stereochemical requirement for optimal binding to the JNK3 active site. nih.gov

In the context of antioxidant activity , SAR studies on 5-aminopyrazoles showed that the position of an acylhydrazone linker was crucial. Moving this group from position 4 to position 3 of the pyrazole ring enhanced radical scavenging properties. nih.gov The nature of substituents on aryl rings attached to the core also modulates antioxidant capacity, with catechol-like moieties generally contributing to higher activity. nih.gov

For COX-2 inhibition , the presence of a sulfonyl (SO₂) pharmacophore was identified as a key feature for potent and selective activity. nih.gov Molecular docking confirmed that this group engages in essential hydrogen bonding within the enzyme's active site. Dimeric compounds, where two 5-aminopyrazole units are linked, showed superior activity and selectivity compared to their monomeric counterparts, suggesting that occupying a larger space within the binding pocket is advantageous. nih.gov

Applications of Pyrazole Acetonitrile Compounds Beyond Pharmacology

Agrochemical Applications

The structural motifs of pyrazole (B372694) compounds are prevalent in a range of commercial agrochemicals due to their potent biological activities. nih.govscirp.org While specific data on 2-(5-amino-1H-pyrazol-1-yl)acetonitrile in commercial agrochemicals is not extensively documented, the broader class of 5-aminopyrazole and pyrazole acetonitrile (B52724) derivatives has demonstrated significant potential as insecticides, herbicides, and plant growth regulators. nih.govscirp.org

Insecticides and Pesticides: The 5-aminopyrazole scaffold is a key feature in several insecticides. nih.gov For instance, Fipronil, a widely used broad-spectrum insecticide, contains a substituted 5-aminopyrazole core. mdpi.com Its mode of action involves blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. conicet.gov.ar Research into other N-aryl-5-aminopyrazole-4-carbonitriles, which share structural similarities with this compound, has shown their potential as insecticides against various pests. conicet.gov.arresearchgate.net

A study on synthetic 5-amino-1-aryl-1H-pyrazole-4-carbonitriles demonstrated their insecticidal properties against the tomato leaf miner, Tuta absoluta. The findings indicated that these compounds could serve as effective and more economical alternatives to existing pesticides. conicet.gov.ar

| Compound | Target Pest | Efficacy | Reference |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta | 75% mortality after 48 h | conicet.gov.ar |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Tuta absoluta | 60% mortality after 48 h | conicet.gov.ar |

Herbicides: Pyrazole derivatives have also been developed as potent herbicides. The mechanism of action for many pyrazole-based herbicides involves the inhibition of key plant enzymes. While direct herbicidal activity of this compound is not well-documented, related 5-aminopyrazole compounds have been investigated for their phytotoxic effects. For example, certain 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives have shown significant herbicidal activity against various weeds. nih.gov

Plant Growth Regulators: Beyond pest and weed control, some pyrazole derivatives have been explored as plant growth regulators. These compounds can influence various aspects of plant development, including growth, flowering, and fruit set. Substituted pyrazole compounds have been found to be effective in regulating plant growth at low application rates. ahdb.org.uk While specific studies on this compound are limited, the general class of pyrazoles shows promise in this agricultural application.

Materials Science Applications

The inherent electronic and structural characteristics of pyrazole acetonitrile compounds make them attractive candidates for various applications in materials science, including the development of chemosensors, optoelectronic materials, polymers, and dyes. nih.gov

Chemosensors and Ion Detection

Pyrazole derivatives are effective ligands for metal ions due to the presence of nitrogen atoms that can act as coordination sites. nih.gov This property has been exploited in the design of chemosensors for the detection of various cations. The pyrazole scaffold can be functionalized to create selective and sensitive fluorescent or colorimetric sensors. nih.gov

While specific research on this compound as a chemosensor is not widely published, related pyrazole-based sensors have been developed for the detection of ions such as Al³⁺ and Cu²⁺. nih.gov The sensing mechanism often involves a change in fluorescence or color upon complexation with the target ion.

| Pyrazole Derivative Type | Target Ion | Detection Method | Reference |

| Pyridine–pyrazole acylhydrazone | Al³⁺ | Fluorescence enhancement | nih.gov |

| Trialkylpyrazole | Al³⁺ | Fluorescence enhancement | nih.gov |

Optoelectronic Materials

The conjugated π-systems of pyrazole derivatives give rise to interesting photophysical properties, making them suitable for applications in optoelectronic devices. nih.gov Research has shown that pyrazole-containing molecules can exhibit semiconductor characteristics. sciencepublishinggroup.com

A study on a novel molecule incorporating pyrazole, coumarin, and acrylonitrile (B1666552) moieties demonstrated that its optical band gap could be tuned with concentration, indicating its potential for use in optoelectronic devices. sciencepublishinggroup.com The presence of the acetonitrile group can influence the electronic properties of such materials.

Polymeric and Supramolecular Materials

The ability of pyrazole rings to participate in hydrogen bonding and coordination with metal ions makes them valuable building blocks for the construction of polymeric and supramolecular materials. nih.gov The N-H and pyridine-like nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks. nih.gov

While the direct incorporation of this compound into polymers is not extensively reported, the functional groups present—an amino group and a nitrile group—offer potential sites for polymerization or for mediating non-covalent interactions in supramolecular assemblies.

Dyes and Luminophores

The extended conjugation and the presence of heteroatoms in pyrazole derivatives often result in these compounds exhibiting color and fluorescence. nih.gov This has led to their investigation as dyes and luminophores. The synthesis of azo dyes from 5-aminopyrazole derivatives has been reported, with the resulting compounds displaying a range of colors. nih.govfrontiersin.org

The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the pyrazole ring. nih.gov For instance, the reaction of diazotized 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with malononitrile (B47326) yields azo dyes. mdpi.com

Role in Catalysis

The nitrogen atoms in the pyrazole ring can coordinate with metal centers, making pyrazole derivatives effective ligands in both homogeneous and heterogeneous catalysis. The electronic and steric properties of the pyrazole ligand can be modified to influence the activity and selectivity of the catalyst.

While there is a lack of specific studies on the catalytic applications of this compound, the broader class of pyrazole-based ligands has been used in various catalytic transformations. For example, pyrazole-containing ligands have been employed in copper-catalyzed dimerization of 5-aminopyrazoles and in platinum-mediated nitrile-pyrazole coupling reactions. The amino and nitrile groups in this compound could potentially participate in metal coordination and influence the catalytic process.

Corrosion Inhibition Studies

Pyrazole derivatives have emerged as a significant class of organic compounds in the field of materials science, particularly for their role as effective corrosion inhibitors for various metals and alloys. Their efficacy is especially pronounced in aggressive acidic environments, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions, which are common in industrial processes like acid pickling, industrial cleaning, and oil and gas well acidizing. The protective action of these compounds is attributed to their molecular structure, which includes heteroatoms (nitrogen), aromatic rings, and often various functional groups that can facilitate strong adsorption onto a metal surface.

The primary mechanism of corrosion inhibition by pyrazole compounds involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govsemanticscholar.org This adsorption process can occur through physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemical adsorption (chemisorption), which involves the sharing of electrons between the inhibitor and the metal, leading to the formation of a coordinate-type bond. nih.goviapchem.org The presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the pyrazole ring are crucial for this interaction. nih.gov

Research has shown that the inhibition efficiency of pyrazole derivatives is dependent on their concentration, the temperature, and the nature of the substituents on the pyrazole ring. semanticscholar.orgresearchgate.net For instance, studies on various substituted pyrazoles have demonstrated that an increase in inhibitor concentration generally leads to a higher surface coverage and, consequently, a greater inhibition efficiency, often reaching over 90%. nih.govresearchgate.netbohrium.com These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov The adsorption of these inhibitors on a metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. nih.govnih.govnih.govmedjchem.com

While direct studies on "this compound" are limited in publicly available literature, research on structurally similar compounds provides strong evidence for its potential as a corrosion inhibitor. For example, 3-methyl-1H-pyrazol-5-amine (MPA) has shown excellent inhibition efficiency for mild steel in 1 M H2SO4, reaching up to 96.47%. researchgate.net Similarly, a novel pyrazole derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), demonstrated a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl at a concentration of 1 mM. nih.govacs.orgnih.gov These findings underscore the potential of the amino-pyrazole scaffold, shared by the subject compound, in corrosion protection.

| Pyrazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel | 1 M HCl | 10-3 M | 90.8% | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 10-3 M | 91.8% | nih.gov |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | Mild Steel | 1 M HCl | 10-3 M | 91.5% | bohrium.com |

| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H2SO4 | 0.8 g/L | 96.47% | researchgate.net |

| 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Steel | 1 M HCl | 10-3 M | 98.5% | researchgate.net |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 10-3 M | 90.2% | nih.govnih.gov |

Industrial Applications (e.g., Food Additives, Cosmetic Colorants)

Beyond their applications in pharmacology and materials protection, compounds derived from the pyrazole chemical family, particularly pyrazolones, have found utility in various industrial applications, most notably as precursors for pigments and dyes. primachemicals.comsemanticscholar.org These derivatives are valued for their ability to produce a wide and versatile range of vibrant colors. primachemicals.com

In the cosmetic industry, pyrazolone (B3327878) derivatives are utilized to formulate vivid pigments for a variety of personal care products. primachemicals.com Their chemical structure allows for fine-tuning that can result in pigments spanning the entire color spectrum, making them suitable for visually appealing formulations in products like eyeshadows and lipsticks. primachemicals.com Pyrazolone-based colorants are noted for their high color strength, meaning a small concentration can impart intense hues, which is a valuable characteristic in manufacturing. primachemicals.com These ingredients undergo rigorous testing to comply with safety and regulatory standards for use in cosmetics. primachemicals.com

The application of pyrazole-based dyes also extends to other industries. Research has been conducted on the synthesis of new pyrazole azo dyes for use as coloring materials in light color paints for the varnishes industry. mdpi.comresearchgate.net Furthermore, pyrazolone derivatives are mentioned in the context of the food and textile industries, indicating their broad potential as industrial colorants. semanticscholar.org While the specific compound "this compound" is not explicitly cited in these applications, the broader class of pyrazole and pyrazolone compounds demonstrates a clear precedent for use in the formulation of industrial and consumer colorants.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 2-(5-amino-1H-pyrazol-1-yl)acetonitrile in laboratory settings?

- Answer : This compound is classified as a skin/eye irritant (Category 2/2A). Recommended precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks.

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are suitable for initial characterization of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are standard for confirming molecular structure and substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch ~2250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of pyrazole-acetonitrile derivatives?

- Answer : Contradictions may arise from tautomerism or dynamic equilibria. Strategies include:

- Variable Temperature (VT) NMR : Detects tautomeric shifts by observing peak splitting at low temperatures.